molecular formula C23H22FN5O B2799324 4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775458-05-3

4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2799324
CAS No.: 1775458-05-3
M. Wt: 403.461
InChI Key: XBSWLLJKTSPWSI-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C23H22FN5O and its molecular weight is 403.461. The purity is usually 95%.
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Biological Activity

The compound 4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound is as follows:

C19H21FN4O\text{C}_{19}\text{H}_{21}\text{F}\text{N}_{4}\text{O}

This structure includes a pyrazolo core linked to various functional groups that enhance its biological activity.

Biological Activities

Recent studies have highlighted several biological activities associated with pyrazolo derivatives, including:

  • Anticancer Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, related pyrazolo compounds exhibited selective inhibition of tumor cell proliferation with IC50 values in the low micromolar range .
  • Antitubercular Properties : Some derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) below 0.002 μg/mL against drug-susceptible strains. This suggests potential as a lead compound for developing new antituberculosis agents .
  • Enzymatic Inhibition : Pyrazolo derivatives are known for their ability to inhibit specific enzymes, such as histone deacetylases (HDACs), which play crucial roles in cancer progression and other diseases. The inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, thereby influencing gene expression and cellular behavior .

The mechanisms through which this compound exerts its biological effects may involve:

  • Targeting Specific Receptors : Similar compounds have been shown to act as agonists or antagonists for various receptors, influencing pathways related to inflammation and cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some pyrazolo compounds enhance antioxidant capacity, reducing oxidative stress and potentially protecting cells from damage associated with various diseases .

Case Studies

  • Anticancer Efficacy : In vitro studies on related pyrazolo compounds revealed significant antiproliferative effects on cancer cell lines such as HepG2 and MCF-7. The IC50 values were reported to be as low as 1.30 μM for certain derivatives, indicating strong potential for further development in cancer therapeutics .
  • Antitubercular Activity : A series of pyrazolo derivatives were synthesized and tested against Mtb strains. The most potent compounds achieved MIC values lower than 0.002 μg/mL against both drug-susceptible and multidrug-resistant strains, showcasing their potential as novel antitubercular agents .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsIC50/MIC ValuesReference
AnticancerPyrazolo derivatives1.30 μM (HepG2)
AntitubercularPyrazolo derivatives<0.002 μg/mL (H37Rv)
Enzymatic InhibitionHDAC inhibitorsIC50 values in nM range

Properties

IUPAC Name

4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O/c1-15-9-10-19(18(24)11-15)26-23(30)20-12-21-22(25-16(2)13-29(21)27-20)28(3)14-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSWLLJKTSPWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN3C=C(N=C(C3=C2)N(C)CC4=CC=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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